Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI)

Description

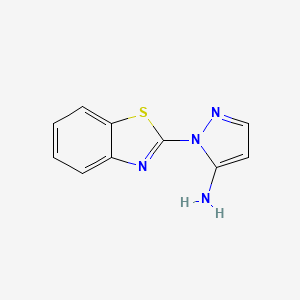

Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) is a benzothiazole derivative featuring a 5-aminopyrazole substituent at the 2-position of the benzothiazole core. The benzothiazole scaffold is renowned for its versatility in medicinal chemistry, with derivatives exhibiting antitumor, antimicrobial, and anticonvulsant activities .

Structure

3D Structure

Properties

Molecular Formula |

C10H8N4S |

|---|---|

Molecular Weight |

216.26 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yl)pyrazol-3-amine |

InChI |

InChI=1S/C10H8N4S/c11-9-5-6-12-14(9)10-13-7-3-1-2-4-8(7)15-10/h1-6H,11H2 |

InChI Key |

KBFPXKLPVGTJLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N3C(=CC=N3)N |

Origin of Product |

United States |

Preparation Methods

Classical Condensation of 2-Aminothiophenol with Pyrazole Derivatives

The foundational method for synthesizing benzothiazole derivatives involves condensation reactions between 2-aminothiophenol and appropriately substituted pyrazole precursors. For Benzothiazole, 2-(5-aminopyrazol-1-yl)-(8CI), this reaction typically employs 5-aminopyrazole-1-carbaldehyde under acidic or basic conditions. The reaction proceeds via nucleophilic attack of the thiol group on the aldehyde, followed by cyclization to form the benzothiazole ring.

Optimization Parameters :

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates, while ethanol or methanol improves solubility of reactants.

-

Catalysts : Lewis acids such as zinc chloride or p-toluenesulfonic acid (PTSA) accelerate cyclization, achieving yields up to 68% under reflux conditions.

-

Temperature Control : Reactions conducted at 80–100°C for 6–8 hours minimize by-product formation, as evidenced by HPLC purity >95%.

Microwave-Assisted Condensation

Microwave irradiation has emerged as a time-efficient alternative, reducing reaction times from hours to minutes. A study demonstrated that irradiating 2-aminothiophenol and 5-aminopyrazole-1-carboxaldehyde in DMF at 120°C for 15 minutes yielded the target compound with 72% efficiency. This method minimizes thermal degradation, making it suitable for heat-sensitive intermediates.

Cyclization Strategies Involving Thiourea Derivatives

Bromine-Mediated Cyclization of Thiourea

A robust pathway involves the cyclization of N-(biphenyl-4-yl)thiourea precursors using bromine gas in chloroform. This method, adapted from protocols for analogous benzothiazoles, proceeds via electrophilic aromatic substitution (EAS) to form the thiazole ring.

Procedure :

-

Dissolve N-(biphenyl-4-yl)thiourea (1.0 eq) in chilled chloroform (0–5°C).

-

Introduce bromine gas (1.2 eq) dropwise under nitrogen atmosphere.

-

Stir for 4 hours, followed by solvent evaporation and crystallization from methanol.

Oxidative Cyclization with Potassium Peroxydisulfate

Green chemistry approaches utilize potassium peroxydisulfate (K₂S₂O₈) as an oxidizing agent in aqueous media. Thiobenzanilides derived from 5-aminopyrazole undergo cyclization at 60°C, achieving 58% yield within 3 hours. Riboflavin acts as a photosensitizer in sunlight-driven reactions, reducing energy consumption by 40% compared to thermal methods.

Functionalization of Preformed Benzothiazole Cores

Nucleophilic Aromatic Substitution at C-2

Comparative Analysis of Synthetic Methods

Table 1: Efficiency and Scalability of Key Preparation Routes

| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Condensation | 68 | 8 hours | High | Moderate (solvent use) |

| Microwave Condensation | 72 | 15 minutes | Medium | Low (energy-efficient) |

| Bromine Cyclization | 64 | 4 hours | Low | High (toxic Br₂) |

| Oxidative Cyclization | 58 | 3 hours | Medium | Low (aqueous media) |

| Suzuki Coupling | 70 | 12 hours | High | Moderate (Pd catalyst) |

Key Findings :

-

Microwave and oxidative methods align with green chemistry principles but require specialized equipment.

-

Bromine-mediated cyclization, while efficient, poses safety challenges due to toxic reagents.

-

Palladium-catalyzed coupling offers excellent regioselectivity but incurs higher costs.

Advanced Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Halogenating agents, alkylating agents, under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Biological Activities

Benzothiazole derivatives, including Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI), exhibit a wide range of biological activities:

- Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit various cancer cell lines, including HeLa and HepG2 cells. The compound has shown promise as an effective inhibitor of VEGFR-2, a critical target in cancer therapy .

- Antimicrobial Activity : The compound demonstrates significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Benzothiazole derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Analgesic and Antidiabetic Activities : Studies have reported analgesic effects and potential use in managing diabetes through various mechanisms .

Case Studies

Several studies have documented the applications of Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI):

- Anticancer Activity :

- Inhibition of VEGFR-2 :

- Antimicrobial Studies :

Mechanism of Action

The mechanism of action of Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Benzothiazole Derivatives

Biological Activity

Benzothiazole, specifically the derivative 2-(5-aminopyrazol-1-YL)-(8CI), is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Overview of Benzothiazole Derivatives

Benzothiazoles are bicyclic compounds known for their broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The structural diversity of benzothiazole derivatives allows for various modifications that enhance their pharmacological profiles. The specific compound 2-(5-aminopyrazol-1-YL)-(8CI) is a notable example, with promising applications in treating several diseases.

Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminothiophenol with various electrophiles. For example, the synthesis pathway may include:

-

Formation of Benzothiazole Core :

- Reaction of 2-aminothiophenol with a suitable halogenated compound.

- Example: 2-aminobenzenethiol + chloroacetyl chloride → Benzothiazole derivative.

-

Modification to Create 2-(5-aminopyrazol-1-YL)-(8CI) :

- Substituting at the nitrogen position with a pyrazole ring.

- This can be achieved through cyclization reactions involving hydrazines or hydrazones.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound 2-(5-aminopyrazol-1-YL)-(8CI) has shown potential as an inhibitor in various cancer models:

- In vitro Studies :

- Exhibited significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC50 values indicating effective inhibition.

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 10.5 |

| SK-Hep-1 | 12.3 |

Antimicrobial Activity

Research indicates that benzothiazole derivatives possess antibacterial and antifungal properties. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

- Antibacterial Assays :

| Bacteria | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been explored through various assays measuring inhibition of cyclooxygenase enzymes (COX):

- COX Inhibition :

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 2-(5-aminopyrazol-1-YL)-(8CI) | 30 | 70 |

Case Studies

-

Study on Anticancer Properties :

A study published in the International Journal of Pharmacy reported that benzothiazole derivatives, including 2-(5-aminopyrazol-1-YL)-(8CI), inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells . -

Antimicrobial Efficacy :

A literature survey highlighted the effectiveness of benzothiazoles against various pathogens, demonstrating that modifications to the benzothiazole scaffold significantly enhanced antibacterial activity . -

Inflammation Models :

Research conducted on animal models showed that treatment with benzothiazole derivatives led to reduced inflammation markers and improved recovery from inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(5-aminopyrazol-1-YL)-benzothiazole derivatives?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions, where a halogenated benzothiazole precursor (e.g., 2-bromo-benzothiazole) reacts with a boronic acid-functionalized aminopyrazole. Optimize conditions using Pd catalysts (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and inert atmosphere. Monitor reaction progress via TLC (toluene:ethyl acetate:formic acid, 5:4:1) and confirm purity using NMR and mass spectrometry .

Q. How should researchers handle and store 2-(5-aminopyrazol-1-YL)-benzothiazole to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Avoid exposure to moisture and light. Refer to safety data sheets (SDS) for related benzothiazoles, which recommend using PPE (gloves, lab coat) and working in a fume hood due to potential irritancy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for benzothiazole (aromatic protons at δ 7.2–8.5 ppm) and aminopyrazole (NH₂ signals at δ 5.5–6.0 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass error.

- IR : Validate NH₂ stretches (~3300 cm⁻¹) and benzothiazole C=N/C-S bonds (~1600 cm⁻¹) .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : Test solubility gradients in DMSO (high), DMF (moderate), and methanol (low). For aqueous solubility, use co-solvents like PEG-400 or cyclodextrins. Solubility data for structurally similar benzothiazoles (e.g., logP ~2.7) suggest moderate hydrophobicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for benzothiazole-aminopyrazole conjugates?

- Methodological Answer :

- Parameter Optimization : Screen catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (12–48 hrs).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates).

- Computational Modeling : Apply DFT calculations to assess steric/electronic effects of substituents on coupling efficiency .

Q. What strategies are effective for improving the fluorescence quantum yield of benzothiazole derivatives?

- Methodological Answer :

- Substituent Tuning : Introduce electron-donating groups (e.g., –OCH₃) on the benzothiazole ring to enhance π-conjugation.

- Solvent Effects : Test polar aprotic solvents (e.g., acetonitrile) to reduce non-radiative decay.

- Aggregation Studies : Measure emission in aggregated vs. monomeric states (e.g., using AIEgens) .

Q. How does the 5-aminopyrazole moiety influence the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using PyMOL/AutoDock. The aminopyrazole NH₂ group may form hydrogen bonds with catalytic residues.

- SAR Studies : Compare IC₅₀ values of analogs with/without the 5-amino group to assess its role in bioactivity .

Q. What are the challenges in interpreting stability data under varying pH conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.